![molecular formula C13H21NO4 B6246343 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers CAS No. 2384955-63-7](/img/no-structure.png)
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers
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Overview
Description
The compound “4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers” is a complex organic molecule. It contains a bicyclic structure and a carboxylic acid group . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the use of the BOC group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 8-azabicyclo[3.2.1]octane scaffold is prepared in a stereoselective manner .Molecular Structure Analysis
The molecular formula of the compound is C13H21NO4 . It has a molecular weight of 255.31 . The structure contains a bicyclic ring and a carboxylic acid group .Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "4-aminobutyric acid", "tert-butyl chloroformate", "sodium bicarbonate", "acetic anhydride", "sodium hydroxide", "acetic acid", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of sodium bicarbonate to yield N-tert-butoxycarbonyl-4-aminobutyric acid", "Cyclization of N-tert-butoxycarbonyl-4-aminobutyric acid with acetic anhydride in the presence of sodium hydroxide to form 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octan-8-one", "Reduction of the ketone group in 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octan-8-one with sodium borohydride in methanol to yield a mixture of diastereomers", "Deprotection of the amine group in the diastereomeric mixture with acetic acid in ethyl acetate and water to yield 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers" ] } | |
CAS RN |
2384955-63-7 |
Product Name |
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers |
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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